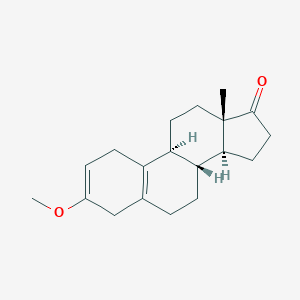

3-Methoxyestra-2,5(10)-dien-17-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(8R,9S,13S,14S)-3-methoxy-13-methyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,15-17H,3,5-11H2,1-2H3/t15-,16-,17+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSUVCVKCWGOYPV-VXNCWWDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3CC=C(C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3CC=C(C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17976-32-8 | |

| Record name | 3-Methoxyestra-2,5(10)-dien-17-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17976-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxyestra-2,5(10)-dien-17-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017976328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-methoxyestra-2,5(10)-dien-17-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methoxyestra 2,5 10 Dien 17 One

De Novo Synthesis Approaches

The complete construction of the complex estrane (B1239764) skeleton from non-steroidal starting materials represents a formidable challenge in organic synthesis. These total synthesis approaches offer flexibility in introducing various functional groups and stereocenters.

Total Synthesis Pathways for Related Estrane Derivatives

The total synthesis of estrane derivatives, including the parent compound estrone (B1671321), has been a subject of extensive research, providing a foundation for accessing 3-Methoxyestra-2,5(10)-dien-17-one. pnas.orgacs.orgacs.orgnih.gov These syntheses often involve the sequential construction of the A, B, C, and D rings of the steroid nucleus. libretexts.org A common strategy involves an AB→ABC→ABCD approach, where the C and D rings are built upon a pre-existing naphthalene-based AB-ring system. libretexts.org Another powerful method is the Torgov synthesis, which utilizes an AB→ABD→ABCD approach and has been widely adopted and modified for the synthesis of estrone and its analogs. libretexts.org

Furthermore, innovative methods employing radical-mediated cascade reactions have been developed to construct the tricyclic core of estranes in a single step. pnas.org These strategies, while not directly yielding this compound, establish the fundamental framework from which it can be derived through further functional group manipulations.

Strategies Involving Selective Ring Closures

A critical aspect of de novo steroid synthesis is the stereocontrolled formation of the multiple rings. nih.gov Various cyclization strategies have been employed to achieve this, including intramolecular aldol (B89426) condensations, Diels-Alder reactions, and transition metal-catalyzed annulations. nih.govacs.org For instance, the closure of the C ring is a pivotal step in many estrane syntheses. acs.org

More recent advancements have introduced metallacycle-mediated annulative cross-couplings to construct the C/D ring system efficiently. nih.gov These methods often provide high levels of stereocontrol, which is crucial for the biological activity of the final steroid products. The strategic application of these ring-closing reactions allows for the convergent and efficient assembly of the intricate steroidal architecture.

Partial Synthesis from Precursor Steroids

Partial synthesis, starting from readily available steroid precursors, offers a more direct and often more efficient route to this compound. This approach leverages the existing stereochemistry of the starting material.

Birch Reduction as a Key Step in Dienone Formation

The Birch reduction is a cornerstone of steroid synthesis, enabling the partial reduction of aromatic rings to produce cyclohexadienes. numberanalytics.comnumberanalytics.commasterorganicchemistry.comnih.gov This reaction is particularly crucial for converting the aromatic A-ring of estrogen derivatives into the dienone system found in this compound. numberanalytics.commasterorganicchemistry.com The reaction typically involves dissolving an alkali metal, such as lithium or sodium, in liquid ammonia (B1221849) in the presence of an alcohol. numberanalytics.commasterorganicchemistry.com

While highly effective, the classical Birch reduction presents safety challenges due to the use of liquid ammonia at cryogenic temperatures. google.com To address this, alternative methods have been developed, such as using stabilized alkali metal-silica gel materials, which offer a safer and more scalable approach to the reduction of steroidal phenyl rings. google.com

A common precursor for the synthesis of this compound is a 17-protected derivative of 3-methoxyestra-1,3,5(10)-triene, such as 3-Methoxy-17,17-dialkoxy-estra-1,3,5-triene. The 17-keto group is protected, often as a ketal, to prevent its reduction during the Birch reduction of the A-ring. The reduction of the aromatic A-ring with a dissolving metal in liquid ammonia and an alcohol source leads to the formation of the corresponding 2,5(10)-diene. numberanalytics.com

A related procedure involves the direct reduction of 3-methoxyestra-1,3,5(10)-trien-17β-ol. prepchem.com In a typical reaction, the steroid is dissolved in tetrahydrofuran (B95107) and added to a solution of lithium in liquid ammonia. After a short period, an alcohol like ethanol (B145695) is added to quench the reaction, yielding dl-3-methoxyestra-2,5(10)-dien-17β-ol, which can then be oxidized to the target 17-one. prepchem.com

Following the Birch reduction of the 17-protected steroid, the protecting group at the 17-position must be removed to regenerate the ketone functionality. This is typically achieved through acid-catalyzed hydrolysis. The resulting enol ether from the Birch reduction can also be hydrolyzed to a ketone under acidic conditions. masterorganicchemistry.com This step is crucial for yielding the final product, this compound. numberanalytics.com The choice of acid and reaction conditions is important to ensure efficient deprotection without causing unwanted side reactions or isomerization of the newly formed double bonds.

Oppenauer Oxidation for 17-Keto Formation from 17-Hydroxyl Precursors

The Oppenauer oxidation is a crucial method for the selective oxidation of secondary alcohols to ketones, making it highly suitable for the synthesis of 17-ketosteroids from their 17β-hydroxy precursors. wikipedia.orgthermofisher.combyjus.com This reaction is essentially the reverse of the Meerwein-Ponndorf-Verley (MPV) reduction. wikipedia.orgbyjus.com It employs a metal alkoxide catalyst, typically aluminum isopropoxide or aluminum tert-butoxide, in the presence of a large excess of a ketone, such as acetone (B3395972) or cyclohexanone (B45756), which acts as the hydride acceptor. byjus.comalfa-chemistry.com

The reaction is valued for its mild conditions and high chemoselectivity, particularly for acid-labile substrates. wikipedia.orgthermofisher.com It preferentially oxidizes secondary alcohols over primary alcohols and does not affect other sensitive functional groups like carbon-carbon double bonds, amines, or sulfides. wikipedia.orgthermofisher.com In steroid chemistry, the Oppenauer oxidation is frequently used to convert 3-hydroxy steroids to 3-keto steroids and is also effective for the oxidation of the 17-hydroxyl group. wikipedia.orgnih.gov

The mechanism involves the coordination of the steroid's secondary alcohol to the aluminum alkoxide catalyst. wikipedia.orgbyjus.com This is followed by a hydride transfer from the alcohol's α-carbon to the carbonyl carbon of the oxidant (e.g., cyclohexanone) via a six-membered transition state. wikipedia.orgbyjus.com The use of a large excess of the ketone oxidant shifts the equilibrium towards the formation of the desired keto-steroid product. byjus.com

Reagents and Reaction Conditions for this compound Synthesis

The synthesis of this compound from its aromatic precursor, 3-methoxyestra-1,3,5(10)-trien-17β-ol, involves a two-stage process: Birch reduction of the A-ring followed by Oppenauer oxidation of the 17-hydroxyl group. Each stage utilizes specific reagents and conditions to achieve the desired transformation.

Alkali Metals in Liquid Ammonia

The formation of the characteristic 2,5(10)-diene structure is accomplished through a Birch reduction. This reaction specifically reduces aromatic rings to 1,4-cyclohexadienes. masterorganicchemistry.com The process involves dissolving an alkali metal, such as lithium or sodium, in liquid ammonia to create a solution containing solvated electrons. libretexts.orglibretexts.org These solvated electrons are powerful reducing agents.

In the synthesis of the precursor for the title compound, 3-methoxyestra-1,3,5(10)-trien-17β-ol is treated with lithium metal in a mixture of liquid ammonia and an ether solvent like tetrahydrofuran. prepchem.com The solvated electrons attack the aromatic A-ring. The presence of the electron-donating methoxy (B1213986) group at C3 directs the reduction to produce the 2,5-diene system. masterorganicchemistry.com An alcohol, such as ethanol, is added to protonate the resulting radical anion intermediates. prepchem.com This method is highly effective for producing the enol ether intermediate, which is a direct precursor to the final diene system after hydrolysis.

Table 1: Reagents for Birch Reduction of Estradiol (B170435) Methyl Ether

| Reagent | Function | Reference |

|---|---|---|

| Lithium (Li) | Alkali metal, source of solvated electrons | prepchem.com |

| Liquid Ammonia (NH₃) | Solvent for alkali metal, stabilizes solvated electrons | libretexts.orglibretexts.org |

| Tetrahydrofuran (THF) | Co-solvent to improve substrate solubility | prepchem.com |

Mild Acidic Conditions (e.g., Diluted Aqueous Acetic Acid)

Following the Birch reduction, the resulting product is a kinetically-controlled enol ether. To obtain the desired 3-methoxy-2,5(10)-diene structure, this intermediate must be carefully hydrolyzed. This is typically achieved by introducing mild acidic conditions during the reaction workup. masterorganicchemistry.com

The workup procedure often involves the addition of a weak acid source, such as ammonium (B1175870) chloride, which upon the addition of water, creates a buffered, mildly acidic environment. prepchem.com This controlled hydrolysis converts the enol ether to the corresponding 17β-hydroxy precursor, 3-methoxyestra-2,5(10)-dien-17β-ol, without causing unwanted side reactions, such as the migration of the double bonds. masterorganicchemistry.comwikipedia.org The use of strong acids is avoided as it can lead to the rearrangement of the diene system or other undesired transformations on the steroid skeleton.

Aluminum Isopropylate/Cyclohexanone Systems

To convert the 17-hydroxyl group of the intermediate, 3-methoxyestra-2,5(10)-dien-17β-ol, to the final 17-keto group, an Oppenauer oxidation is performed. wikipedia.orgnih.gov A common and effective reagent system for this transformation is aluminum isopropylate in combination with cyclohexanone. alfa-chemistry.comcommonorganicchemistry.com

Aluminum isopropylate serves as the catalyst, while cyclohexanone acts as the hydride acceptor. nih.govcommonorganicchemistry.com The reaction is typically run in a non-polar solvent like toluene (B28343) or benzene. wikipedia.orgnih.gov The choice of cyclohexanone as the oxidant is advantageous, and using it in excess ensures that the reaction equilibrium is driven towards the formation of the desired product, this compound. byjus.com This system is highly selective for the secondary alcohol at C-17 and does not affect the diene system in the A-ring. wikipedia.orgalfa-chemistry.com

Table 2: Reagents for Oppenauer Oxidation of 17-Hydroxyl Precursor

| Reagent | Function | Reference |

|---|---|---|

| Aluminum Isopropylate | Catalyst for hydride transfer | alfa-chemistry.comcommonorganicchemistry.com |

| Cyclohexanone | Hydride acceptor (oxidant) | byjus.comalfa-chemistry.com |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Methoxyestra-2,5(10)-dien-17β-ol |

| 3-methoxyestra-1,3,5(10)-trien-17β-ol |

| Acetone |

| Aluminum isopropoxide |

| Aluminum tert-butoxide |

| Ammonium chloride |

| Benzene |

| Cyclohexanone |

| Ethanol |

| Lithium |

| Sodium |

| Tetrahydrofuran |

| Toluene |

Chemical Transformations and Derivatization of 3 Methoxyestra 2,5 10 Dien 17 One

Reactions at the C-17 Ketone

The ketone at the C-17 position is a key site for nucleophilic addition and other carbonyl reactions, enabling the synthesis of a variety of derivatives.

Cyanomethylation via Cyanomethyl Lithium

The reaction of 3-Methoxyestra-2,5(10)-dien-17-one with cyanomethyl lithium is a crucial step in the synthesis of certain progestins. This reaction proceeds via the nucleophilic addition of the cyanomethyl carbanion to the electrophilic carbonyl carbon at C-17.

A common procedure involves preparing cyanomethyl lithium by reacting acetonitrile (B52724) with a strong base like hexyllithium in an inert solvent such as tetrahydrofuran (B95107) at low temperatures, typically between -20 and -10 °C. google.com The subsequent addition of a solution of this compound to this suspension results in the formation of 3-methoxy-17α-cyanomethyl-17β-hydroxy-estra-2,5(10)-diene. google.comgoogle.com This reaction is generally high-yielding, with reported yields of around 87%. google.com The resulting product is a key intermediate that can be further transformed into more complex steroid structures. google.comgoogleapis.com

| Reagent | Conditions | Product | Yield |

| Cyanomethyl lithium | Tetrahydrofuran, -20 to -10 °C | 3-methoxy-17α-cyanomethyl-17β-hydroxy-estra-2,5(10)-diene | 87% google.com |

Reactions with Organometallic Reagents (e.g., Alkynylmagnesium Bromides)

The C-17 ketone readily reacts with various organometallic reagents, such as alkynylmagnesium bromides, to introduce alkyne functionalities. This is a key step in the synthesis of many synthetic steroids. For instance, the reaction with ethynylmagnesium bromide, typically in a solvent like tetrahydrofuran, leads to the formation of a 17α-ethynyl-17β-hydroxy group. This transformation is fundamental in the preparation of mestranol (B1676317) and other ethinylated steroids. beilstein-journals.org

Spiro-oxirane Derivative Formation

The formation of spiro-oxirane derivatives at the C-17 position is another important transformation. This can be achieved by reacting this compound with a dimethylsulfonium methylide. google.com This spiro-epoxide can then serve as an intermediate for further reactions, such as ring-opening with nucleophiles. For example, reaction with an alkali metal cyanide can open the oxirane ring to yield a 17α-cyanomethyl-17β-hydroxy derivative, providing an alternative route to the product obtained from direct cyanomethylation. google.com The spirocyclic system introduces a unique three-dimensional geometry to the steroid scaffold. beilstein-journals.org The synthesis of spiro heterocyclic steroids has gained significant interest due to the potential for altered pharmacological properties. beilstein-journals.org

Stereoselective Alcohol Formation from the 17-Keto Group

The reduction of the 17-keto group to a hydroxyl group can be achieved with high stereoselectivity, typically yielding the 17β-hydroxy derivative. This transformation is crucial for the synthesis of many biologically active steroids. nih.gov Biocatalytic methods, employing specific yeast strains or isolated ketoreductases, have been shown to be highly effective for this purpose. nih.govrsc.org These enzymatic reductions often proceed with excellent yield and diastereomeric excess. nih.gov For example, certain yeast strains can reduce 17-oxosteroids to the corresponding 17β-hydroxysteroids with high specificity, leaving other carbonyl groups in the molecule intact. nih.gov

Transformations Involving the Dienone System

The dienone system in this compound is susceptible to rearrangement reactions, particularly under acidic conditions.

Acid-Catalyzed Rearrangements of the Dienone Skeleton

Treatment of this compound derivatives with acid can induce rearrangements of the dienone system. For instance, acid-mediated reactions can lead to the migration of the double bonds and the formation of new ring structures. rsc.org The specific outcome of these rearrangements can be dependent on the reagents and reaction conditions used. rsc.org These transformations can lead to novel steroid skeletons with potentially interesting biological activities. rsc.org

Dehydrohalogenation Reactions in Synthetic Sequences

Dehydrohalogenation reactions are pivotal in creating unsaturation within the steroid nucleus, often leading to compounds with altered biological activities. While direct dehydrohalogenation of this compound itself is not extensively documented in the provided search results, the analogous dehydrohalogenation of related steroidal systems provides insight into potential synthetic pathways. For instance, the introduction of a double bond at the C6-C7 position in estradiol (B170435) derivatives has been achieved through the thermal elimination of a 6-hydroxy group, yielding estra-1,3,5(10),6-tetraene structures. researchgate.net This method highlights a common strategy for introducing unsaturation in the B-ring of the steroid.

Electrochemical Oxidation for Ring A Substitution

Electrochemical methods offer a powerful tool for the functionalization of aromatic systems. In the context of this compound, which possesses an enol ether system in Ring A, electrochemical oxidation can be envisioned as a route to introduce substituents onto this ring. While specific studies on the electrochemical oxidation of this compound were not found, related research on other steroids demonstrates the feasibility of this approach.

Diels-Alder Reactions with Dienophiles

The conjugated diene system within the A and B rings of this compound makes it a suitable substrate for Diels-Alder reactions. masterorganicchemistry.com This [4+2] cycloaddition reaction involves the combination of a conjugated diene with a dienophile to form a new six-membered ring. masterorganicchemistry.com The stereochemistry of the resulting product is highly dependent on the stereochemistry of the starting diene and dienophile. masterorganicchemistry.com Substituents that are cis on the dienophile will remain cis in the product, and the orientation of substituents on the diene also dictates their final positions in the newly formed ring. masterorganicchemistry.com The reaction rate can be enhanced by the presence of electron-withdrawing groups on the dienophile and electron-donating groups on the diene. masterorganicchemistry.com

Modifications at Other Steroid Nucleus Positions

Beyond the A-ring, other positions on the estrane (B1239764) scaffold are targets for modification to modulate biological activity.

C-7 Substitutions in Related Estranes

The introduction of substituents at the C-7 position of the estrane nucleus has been a significant area of research, particularly in the development of compounds with enhanced receptor binding affinity. scispace.com Various synthetic strategies have been employed to achieve C-7 functionalization. These include the de novo synthesis of an estrone (B1671321) derivative with subsequent functionalization at C-7 via a 6-keto intermediate and the conjugate addition of nucleophiles to a steroidal α,β-unsaturated ketone. researchgate.netscispace.com For example, 7α-methyl and 7α-ethyl testosterone (B1683101) analogs have been synthesized to improve androgenic and progestogenic activities. nih.gov

C-14 Functionalizations and Alkylations in 19-Norsteroids

The C-14 position of 19-norsteroids, a class of steroids lacking the C-19 methyl group, has been a target for alkylation to influence the stereochemistry and biological properties of the molecule. wikipedia.orgnih.gov For instance, the methylation of 3-methoxy-14β-estra-1,3,5(10),8-tetraen-15-one with a base predominantly yields the 14α-methyl product over the 14β-methyl product. rsc.org The stereoselectivity of this methylation is influenced by the conformation of the D-ring enolate intermediate. rsc.org

Bridged Steroid Analogue Formation

The formation of bridged steroid analogues introduces significant conformational constraints and can lead to novel biological profiles. These complex structures can be synthesized through various methods, including intramolecular cyclization reactions. While specific examples starting from this compound were not detailed in the search results, the general principles of forming bridged systems in steroids are well-established. For example, Prins reactions, a type of ene reaction, have been used to create homoallylic alcohols from steroidal olefins, which can then be further transformed into bridged structures. researchgate.net

Role As a Synthetic Intermediate in Complex Steroid Synthesis

Precursor in Dienogest (B1670515) Synthesis Pathways

3-Methoxyestra-2,5(10)-dien-17-one, or its close isomers, serves as a recognized starting material in the synthesis of Dienogest, a fourth-generation progestin. The key transformations required to convert this intermediate into the final active pharmaceutical ingredient highlight the strategic importance of its functional groups. A patent for the preparation of dienogest outlines a synthetic route starting from a closely related isomer, steroidal estrogens-5(10),9(11)-diene-3,17-diketone-3,3-ethylidene ketal, which undergoes a critical reaction at the C17-ketone that is directly analogous to the chemistry involving this compound. google.com

The conversion of the 17-keto group into the signature 17α-cyanomethyl and 17β-hydroxy functionalities of dienogest is the most crucial step in the synthesis. google.com This transformation is achieved through a highly stereoselective nucleophilic addition. The process involves reacting the steroid ketone with cyanomethyl lithium. google.com This reagent is typically prepared in situ by treating acetonitrile (B52724) with a strong base like n-butyllithium at low temperatures. google.com

The nucleophilic attack of the cyanomethyl anion on the C17-carbonyl carbon occurs preferentially from the less sterically hindered α-face of the steroid. This directional attack leads to the formation of a tertiary alcohol with the desired stereochemistry: the incoming cyanomethyl group occupies the α-position, and the resulting hydroxyl group is oriented in the β-position. google.com Subsequent deprotection and isomerization steps complete the synthesis of the dienogest core. google.com

Building Block for 19-Norsteroids

By its very nomenclature, this compound is a foundational member of the 19-norsteroid family. The "estra" prefix denotes a steroid skeleton that lacks the C19 methyl group, a defining characteristic of this class. This structural feature is shared by a vast number of synthetic progestins and anabolic steroids derived from 19-nortestosterone. wikipedia.org

The compound was synthesized in the 1960s and 1970s during research programs aimed at developing novel progestins for oral contraceptives. wikipedia.org Its structure serves as a versatile template. The enol ether in the A-ring is a protected form of an α,β-unsaturated ketone, while the C17-ketone provides a reactive site for introducing various side chains that modulate biological activity. This combination makes it an ideal starting point for creating a diverse library of 19-norsteroid derivatives.

Intermediate for Modified Estrogen and Androgen Analogues

The chemical structure of this compound offers multiple avenues for the synthesis of modified estrogen and androgen analogues. The reactivity of the A-ring enol ether and the D-ring ketone can be harnessed to produce a wide array of structurally diverse steroids.

The C17-ketone can be readily reduced to a 17β-hydroxyl group, yielding 3-Methoxyestra-2,5(10)-dien-17β-ol. chemicalbook.comwatson-int.comdaltonresearchmolecules.com This product is an analogue of the potent estrogen estradiol (B170435). The enol ether functionality in the A-ring can be hydrolyzed under acidic conditions to generate a 4-en-3-one system, a hallmark of many androgens like testosterone (B1683101). This flexibility allows chemists to steer the synthesis toward either estrogenic or androgenic scaffolds. Furthermore, the 17-position can be functionalized with various groups to create analogues with tailored properties, such as altered receptor binding affinity or metabolic stability, a common strategy in the development of novel hormone-based therapeutics. nih.govresearchgate.net

Synthesis of D-Ring Modified Steroids

The D-ring of the steroid nucleus is a frequent target for modification to alter biological activity. The C17-ketone of this compound is a key functional handle for initiating such modifications. Research into the synthesis of D-ring modified steroidal hormones has explored various strategies, including cycloaddition reactions to build novel ring systems fused to the D-ring.

For example, the C17-ketone can be converted into an enol derivative, which can then participate in reactions to form new carbon-carbon bonds at the C16 position. While specific examples starting directly from this compound are proprietary or described for closely related structures, the chemical principles are broadly applicable. These advanced synthetic methods can lead to the creation of bridged, spirocyclic, or expanded D-ring systems, resulting in compounds with unique three-dimensional shapes and potentially novel pharmacological profiles.

Data Tables

Key Synthetic Transformations of this compound

| Starting Functional Group | Reagents/Conditions | Resulting Functional Group(s) | Purpose/Product Class |

|---|---|---|---|

| C17-Ketone | Cyanomethyl lithium (from Acetonitrile and n-BuLi) | 17α-Cyanomethyl, 17β-Hydroxy | Dienogest Synthesis google.com |

| C17-Ketone | Reducing agents (e.g., NaBH₄) | 17β-Hydroxyl | Estrogen Analogues chemicalbook.com |

| 3-Methoxy-2,5(10)-diene | Acidic Hydrolysis | 4-en-3-one | Androgen Analogues |

Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3-Methoxyestra-2,5(10)-dien-17β-ol |

| 19-nortestosterone |

| Dienogest |

| Estradiol |

| Testosterone |

Spectroscopic and Analytical Characterization Methodologies for 3 Methoxyestra 2,5 10 Dien 17 One and Its Derivatives

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable tools for separating components of a mixture, thereby allowing for the assessment of compound purity and the tracking of reaction progress.

Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for the qualitative analysis of 3-Methoxyestra-2,5(10)-dien-17-one. researchgate.net It is widely utilized in synthetic chemistry to monitor the progress of chemical reactions, identify the presence of starting materials, intermediates, and final products, and to determine the optimal solvent systems for larger-scale purification. researchgate.net For instance, in the synthesis of related steroid derivatives, TLC is used to confirm the consumption of the starting material and the formation of the desired product by comparing the retention factor (Rf) values of the spots on the TLC plate to those of known standards. researchgate.net The selection of the mobile phase, a crucial aspect of TLC, is empirically determined to achieve optimal separation of the components in the reaction mixture. A common mobile phase for steroids is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. researchgate.net Visualization of the separated spots on the TLC plate is typically achieved under UV light, as the conjugated systems in many steroid derivatives absorb UV radiation. researchgate.net The homogeneity of a substance can be preliminarily assessed by TLC; a single spot suggests a high degree of purity. steraloids.com

Table 1: TLC Parameters for Steroid Analysis

| Parameter | Description | Typical Application |

|---|---|---|

| Stationary Phase | A solid adsorbent, commonly silica (B1680970) gel (SiO2), coated on a solid support. researchgate.net | Provides a polar surface for the separation of compounds based on polarity. |

| Mobile Phase | A solvent or a mixture of solvents that moves up the stationary phase. researchgate.net | Elutes the compounds up the plate at different rates depending on their polarity and interaction with the stationary phase. A common system is n-hexane and ethyl acetate. researchgate.net |

| Retention Factor (Rf) | The ratio of the distance traveled by the compound to the distance traveled by the solvent front. | A characteristic value for a specific compound in a given TLC system, used for identification. |

| Visualization | Methods to detect the separated compounds, such as UV light or chemical staining agents. researchgate.net | Allows for the observation of non-colored compounds. |

For precise quantitative analysis and purity determination of this compound, High Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.net HPLC offers superior resolution, sensitivity, and reproducibility compared to TLC. researchgate.net This technique is crucial for the quality control of the final product, allowing for the accurate measurement of the main compound and the detection and quantification of any impurities. researchgate.net

In a typical HPLC analysis of a steroid derivative, a reversed-phase column (e.g., C18) is often used, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or an acidic buffer. researchgate.net The compound is detected as it elutes from the column, most commonly by a UV detector set at a wavelength where the analyte exhibits maximum absorbance. researchgate.net The retention time, the time it takes for the compound to travel through the column, is a key parameter for identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, enabling accurate quantification. researchgate.net The development of an HPLC method involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve a clear separation of the target compound from any impurities. researchgate.net

Table 2: Typical HPLC Parameters for Steroid Derivative Analysis

| Parameter | Description | Example |

|---|---|---|

| Stationary Phase | The solid packing material inside the column. | C18 (octadecylsilyl) bonded silica |

| Mobile Phase | The solvent that carries the sample through the column. | A gradient or isocratic mixture of acetonitrile and water/orthophosphoric acid. researchgate.net |

| Detector | The device used to detect the analyte as it elutes. | UV-Vis Spectrophotometric Detector. researchgate.net |

| Flow Rate | The speed at which the mobile phase moves through the column. | 1.0 mL/min |

| Injection Volume | The amount of sample introduced into the system. | 10-20 µL |

| Column Temperature | The temperature at which the separation is performed. | Ambient or controlled (e.g., 30 °C) |

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including this compound. core.ac.ukresearchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule. core.ac.uk

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment (chemical shift), the number of neighboring protons (spin-spin splitting), and the number of protons of each type (integration). mdpi.com For this compound, the ¹H NMR spectrum would show characteristic signals for the methoxy (B1213986) group protons, the vinylic protons of the dien-one system, and the various methylene (B1212753) and methine protons of the steroid backbone.

¹³C NMR (Carbon NMR): This provides information about the number of different types of carbon atoms in the molecule and their chemical environment. encyclopedia.pub The spectrum of this compound would display distinct signals for the carbonyl carbon of the ketone at C-17, the olefinic carbons of the diene system, the carbon of the methoxy group, and the aliphatic carbons of the steroid rings.

2D NMR Techniques: More complex structures and the precise assignment of all proton and carbon signals often require two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). core.ac.ukencyclopedia.pub

COSY spectra reveal proton-proton couplings, helping to identify adjacent protons in the molecular structure. core.ac.uk

HSQC spectra correlate directly bonded proton and carbon atoms. core.ac.ukencyclopedia.pub

HMBC spectra show correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the entire molecular structure and confirming the connectivity of different functional groups. encyclopedia.pub

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most powerful method for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration. nih.govnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The diffraction data allows for the calculation of the electron density distribution within the crystal, which in turn reveals the precise positions of all atoms in the molecule. nih.gov

For chiral molecules like this compound, which has multiple stereocenters, X-ray crystallography provides an unambiguous determination of the relative and absolute stereochemistry. nih.gov The determination of the absolute configuration is often achieved through the use of anomalous dispersion, a phenomenon that occurs when the X-ray wavelength is near an absorption edge of a heavy atom present in the structure. thieme-connect.de The Flack parameter is a value calculated from the diffraction data that helps to confirm the correct enantiomer has been modeled. nih.gov

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded as a spectrum, with absorption bands corresponding to specific functional groups.

For this compound, the IR spectrum would show characteristic absorption bands for:

The C=O (carbonyl) group of the ketone at C-17, typically appearing as a strong absorption in the range of 1700-1725 cm⁻¹.

The C=C (alkene) bonds of the diene system, which would show absorptions in the 1600-1680 cm⁻¹ region.

The C-O-C (ether) linkage of the methoxy group, which would exhibit characteristic stretching vibrations.

A related compound, dl-3-methoxyestra-2,5(10)-dien-17β-ol, shows infrared absorption maxima at 3.25 μ (3077 cm⁻¹), 5.8 μ (1724 cm⁻¹), and 6 μ (1667 cm⁻¹), corresponding to O-H stretching, C=O stretching (likely from an impurity or rearrangement), and C=C stretching, respectively. prepchem.com

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound. In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can determine the molecular weight of this compound with high accuracy, which allows for the confirmation of its elemental composition (C₁₉H₂₆O₂). cymitquimica.com The molecular weight of this compound is 286.4 g/mol . cymitquimica.com

Fragmentation Analysis: In addition to the molecular ion peak, the mass spectrum also shows a series of fragment ions. The fragmentation pattern is often unique to a particular compound and can provide valuable structural information. By analyzing the masses of the fragments, it is possible to deduce the structure of the original molecule. For steroid derivatives, characteristic fragmentation patterns can help to identify the steroid core and the nature and location of its substituents.

Utilization of Stable Isotope Labeled Analogues in Research

The use of stable isotope-labeled analogues is a cornerstone of modern analytical and metabolic research, providing a powerful tool for the unambiguous identification and quantification of compounds and their metabolites in complex biological matrices. In the context of this compound and its derivatives, stable isotope labeling, most commonly with deuterium (B1214612) (²H or D), offers significant advantages in research applications ranging from pharmacokinetic studies to detailed metabolic pathway elucidation.

Stable isotope-labeled compounds are synthesized by replacing one or more atoms of a molecule with their heavier, non-radioactive isotopes. These labeled analogues are chemically identical to their unlabeled counterparts but are distinguishable by their increased molecular weight. This mass difference is readily detected by mass spectrometry (MS), forming the basis for their utility as internal standards in quantitative assays and as tracers in metabolic studies. The combination of stable isotope-labeling techniques with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy has significantly advanced absorption, distribution, metabolism, and excretion (ADME) studies by facilitating the rapid acquisition and interpretation of data. nih.gov

A key application of stable isotope labeling is in stable isotope-resolved metabolomics (SIRM). This approach involves introducing a labeled precursor into a biological system to trace its metabolic fate. The resulting labeled metabolites can be identified by mass spectrometry, providing unique mass isotopologue patterns that help reconstruct metabolic pathways. nih.gov For instance, laboratory rats exposed to deuterated 1,3-butadiene (B125203) (BD-d6) allowed for the precise quantification of both endogenous and exogenous DNA adducts and metabolites, demonstrating the power of this technique in distinguishing between internal and external sources of a compound. nih.gov

While specific research utilizing a stable isotope-labeled analogue of this compound is not extensively documented in publicly available literature, the principles of its application can be understood from studies on closely related estrogenic compounds. For example, the metabolism of estradiol (B170435), estrone (B1671321), and ethinyl estradiol has been investigated using their deuterated (d4) versions. nih.gov In these studies, the labeled compounds were incubated with human and rat liver microsomes to explore the formation of oxidative metabolites. nih.gov The use of these isotope-labeled standards was crucial for confirming the identity of detected metabolites and for elucidating their structures through high-resolution tandem mass spectrometry (LC-HRMS/MS). nih.gov This methodology allows researchers to differentiate true metabolites from interfering endogenous compounds, a common challenge in metabolomics. nih.gov

Furthermore, the synthesis of tritium-labeled compounds, another form of isotopic labeling, highlights the importance of such derivatives in pharmacology for applications like ligand displacement assays at receptors. nih.gov

A commercially available deuterated analogue related to this compound is 3-Methoxyestra-2,5(10)-diene-17beta-ol-d3. The availability of such a compound indicates that the tools for detailed research into the metabolism and quantification of the parent compound and its derivatives are accessible to the scientific community.

Detailed Research Findings

Research on related deuterated estrogens has demonstrated the utility of stable isotope labeling in several key areas:

Metabolite Identification: The use of deuterated estradiol (E2-d4) and estrone (E1-d4) in combination with LC-HRMS/MS has enabled the detection and structural elucidation of various stable metabolites and trapped reactive adducts. nih.gov By comparing the mass spectra of incubations with labeled and unlabeled estrogens, researchers can confidently identify drug-related molecular species. nih.gov

Reactive Intermediate Trapping: Stable isotope labeling is instrumental in studies aimed at trapping unstable, electrophilic metabolites. In research on estrogen analogues, the use of deuterated compounds in conjunction with trapping agents like glutathione (B108866) (GSH) and N-acetylcysteine (NAC) allowed for the identification of reactive species by forming stable adducts. nih.gov

Pathway Elucidation: The distinct isotopic signature of the labeled compounds allows for the confident assignment of metabolic pathways, even for low-abundance metabolites. This is critical for understanding the complete metabolic profile of a compound.

The table below provides details on a commercially available deuterated analogue that is structurally related to this compound.

Interactive Data Table: Properties of a Related Stable Isotope Labeled Analogue

| Property | Value |

| Compound Name | 3-Methoxyestra-2,5(10)-diene-17beta-ol-d3 |

| Synonyms | (17ß)-3-Methoxyestra-2,5(10)-dien-17-ol-16,16,17a-D3 |

| Molecular Formula | C₁₉D₃H₂₅O₂ |

| Molecular Weight | 291.443 g/mol |

| Isotope Label | Deuterium (d3) |

| IUPAC Name | (8R,9S,13S,14S,17S)-16,16,17-trideuterio-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-ol |

Biological Relevance in Steroid Research Excluding Prohibited Content

Substrate Potential in Biotransformation Studies by Microorganisms

The biotransformation of steroids by microorganisms is a significant area of research for producing novel and pharmaceutically relevant compounds. Microbial transformations can introduce chemical modifications at positions that are difficult to alter through conventional chemical synthesis. These processes often involve enzymes like cytochrome P450 monooxygenases, which can hydroxylate the steroid nucleus with high regio- and stereoselectivity. nih.gov

For instance, studies on various steroidal compounds have demonstrated the capacity of fungi like Rhizopus stolonifer and Fusarium lini to introduce hydroxyl groups at different positions on the steroid skeleton. oaepublish.com The compound 3-Methoxyestra-2,5(10)-dien-17-one, with its dienone system, presents an interesting substrate for such microbial transformations. The enzymatic machinery of microorganisms could potentially hydroxylate the molecule or reduce the 17-keto group, leading to the formation of novel steroid derivatives. These derivatives can then be evaluated for their biological activities.

Research on the biotransformation of similar steroid structures, such as trans-androsterone, has yielded hydroxylated products with potential pharmacological applications. oaepublish.com The investigation of this compound in this context could unveil new metabolic pathways and generate compounds with unique biological profiles.

Chemical Scaffold for Ligand Design in Steroid-Binding Protein Investigations

The steroidal framework of this compound makes it a suitable starting point for the design of ligands that can interact with various steroid-binding proteins. These proteins play crucial roles in numerous physiological processes, and understanding their ligand interactions is key to developing new therapeutic agents.

Phospholipase A2 (PLA2) enzymes are critical in the inflammatory process as they catalyze the release of arachidonic acid, a precursor to pro-inflammatory lipid mediators. capes.gov.br The inhibition of PLA2 is a therapeutic strategy for controlling inflammation. capes.gov.br Steroids are known to exert anti-inflammatory effects, in part by inducing the biosynthesis of a PLA2 inhibitor. nih.gov

While direct studies on this compound and PLA2 inhibition are not extensively documented, the general principle of using steroidal structures to design PLA2 inhibitors is well-established. capes.gov.brnih.gov The chemical scaffold of this compound can be modified to create analogues that may exhibit inhibitory activity against PLA2. The presence of the methoxy (B1213986) group and the dienone system offers sites for chemical modification to optimize binding to the active site of PLA2 or to allosteric sites that regulate its activity.

ATP-binding cassette (ABC) transporters are a family of membrane proteins that play a vital role in the transport of various molecules, including drugs and endogenous substances, across cell membranes. nih.govnih.gov They are significantly involved in drug absorption, distribution, and excretion, and their overexpression can lead to multidrug resistance in cancer cells. unamur.be

Steroidal compounds have been identified as substrates and modulators of ABC transporters. nih.gov Understanding how steroids interact with these transporters is crucial for predicting drug-drug interactions and overcoming multidrug resistance. The structure of this compound can serve as a basis for synthesizing probes to study the binding sites and transport mechanisms of ABC transporters. youtube.com By modifying its structure, researchers can investigate the structure-activity relationships that govern the interaction of steroids with these transport proteins.

Research on Steroidal Hormone Analogues of Unnatural Configuration

The synthesis and study of steroid analogues with unnatural configurations have provided valuable insights into the structure-activity relationships of steroid hormones. journals.co.za These "unnatural" steroids can exhibit unique physiological activities, sometimes even greater than their natural counterparts. journals.co.za

The core structure of this compound can be used as a precursor in the synthesis of such unnatural steroid analogues. acs.org By altering the stereochemistry at various chiral centers, researchers can create novel compounds and investigate how these changes affect their interaction with hormone receptors and other biological targets. This line of research is crucial for the rational design of new hormonal drugs with improved selectivity and efficacy. journals.co.za

Below is a table summarizing the key research areas involving this compound and related steroidal compounds.

| Research Area | Focus | Key Proteins/Enzymes | Potential Applications |

| Biotransformation | Microbial modification of the steroid nucleus | Cytochrome P450 monooxygenases | Production of novel steroid derivatives with unique biological activities. |

| Phospholipase A2 Inhibition | Design of anti-inflammatory agents | Phospholipase A2 (PLA2) | Development of new treatments for inflammatory diseases. |

| ABC Transporter Interaction | Understanding drug transport and resistance | ABC transporters (e.g., P-glycoprotein) | Overcoming multidrug resistance in cancer and predicting drug-drug interactions. |

| Unnatural Steroid Analogues | Exploring structure-activity relationships | Hormone receptors | Design of novel hormonal drugs with enhanced properties. |

Future Research Directions and Synthetic Challenges

Development of More Efficient and Sustainable Synthesis Routes

The classical synthesis of 3-Methoxyestra-2,5(10)-dien-17-one typically involves the Birch reduction of the aromatic A-ring of an appropriate estrane (B1239764) precursor, such as estradiol (B170435) methyl ether, followed by oxidation of the 17-hydroxyl group. The Birch reduction, while effective, utilizes dissolving metals in liquid ammonia (B1221849), which presents significant safety and environmental challenges. masterorganicchemistry.comwikipedia.org Modern synthetic chemistry is actively seeking greener and more efficient alternatives.

Future efforts in this area are likely to focus on several key strategies:

Catalytic Hydrogenation: Investigating selective catalytic hydrogenation methods that can mimic the outcome of the Birch reduction without the harsh conditions would be a significant advancement. This would involve the development of novel catalysts and reaction conditions that can partially reduce the aromatic ring with high regioselectivity.

Electrochemical Synthesis: Electrochemical methods offer a promising sustainable alternative to traditional reductions. masterorganicchemistry.com An electrochemical Birch reduction, for instance, could avoid the direct handling of alkali metals and liquid ammonia.

Chemoenzymatic Synthesis: The use of enzymes in steroid synthesis is a rapidly growing field, offering high regio- and stereoselectivity under mild conditions. nih.gov Future research could explore the use of engineered enzymes to catalyze the selective reduction of the aromatic ring of an estrane precursor or to perform other key transformations in the synthetic sequence, thereby reducing the reliance on traditional chemical reagents.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for hazardous reactions like the Birch reduction. Developing a flow-based synthesis of this compound could mitigate many of the risks associated with batch production.

| Synthesis Approach | Potential Advantages | Research Focus |

| Catalytic Hydrogenation | Milder reaction conditions, reduced waste. | Development of highly selective catalysts. |

| Electrochemical Synthesis | Avoids hazardous reagents, potential for automation. | Optimization of electrode materials and reaction conditions. |

| Chemoenzymatic Synthesis | High selectivity, environmentally benign. | Discovery and engineering of suitable enzymes. |

| Flow Chemistry | Enhanced safety, scalability, and control. | Reactor design and optimization of process parameters. |

Exploration of Novel Derivatization Pathways and Stereocontrol Strategies

The dienone functionality in this compound provides a versatile platform for a variety of chemical transformations. Future research will likely explore novel derivatization pathways to generate a diverse range of steroidal analogs with unique structures and potential applications.

Key areas of exploration include:

Selective Functionalization: Developing methods for the selective functionalization of the double bonds and the ketone group will be crucial. This could involve stereoselective epoxidation, dihydroxylation, or conjugate addition reactions to introduce new functional groups with precise stereochemistry.

Stereocontrolled Reactions: Achieving high levels of stereocontrol in the derivatization of the steroid core is a persistent challenge. Future work will likely involve the use of chiral catalysts and reagents to control the stereochemical outcome of reactions at various positions on the steroid scaffold.

Late-Stage Functionalization: The ability to introduce functional groups at a late stage in the synthesis is highly desirable as it allows for the rapid generation of a library of analogs from a common intermediate. Research into late-stage C-H functionalization of the steroid nucleus is a particularly promising avenue.

Computational Design of Steroidal Analogs with Defined Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and chemical research. nih.govresearchgate.net In the context of this compound, computational methods can be employed to guide the synthesis of new analogs with specific properties.

Future research in this area will likely involve:

Predicting Reactivity: Quantum mechanical calculations can be used to predict the reactivity of different sites on the this compound molecule, helping to guide the design of selective derivatization strategies.

Virtual Screening: For potential applications where the steroidal scaffold might interact with biological targets, computational docking and virtual screening can be used to predict the binding affinity of designed analogs to specific receptors. researchgate.net This can help to prioritize synthetic targets.

Understanding Reaction Mechanisms: Computational modeling can provide detailed insights into the mechanisms of reactions used to synthesize and derivatize this compound, aiding in the optimization of reaction conditions and the development of new synthetic methods.

| Computational Method | Application in Research |

| Quantum Mechanics (QM) | Predicting reaction pathways and transition states. |

| Molecular Docking | Simulating the binding of ligands to receptor pockets. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of steroid-receptor complexes. |

Applications in Chemical Biology Tool Development

The unique chemical architecture of this compound makes it an attractive scaffold for the development of chemical biology tools. These tools can be used to study the function and localization of steroid receptors and other related biological targets.

Future directions in this area include:

Fluorescent Probes: The steroid nucleus can be functionalized with fluorescent dyes to create probes for imaging steroid receptor localization and dynamics in living cells. dntb.gov.ua The dienone functionality offers a potential site for the attachment of a fluorophore via a suitable linker.

Affinity-Based Probes: By attaching a reactive group or a tag (like biotin), this compound can be converted into an affinity-based probe. Such probes can be used to identify and isolate binding partners from complex biological mixtures.

Caged Compounds: The dienone structure could potentially be modified to create "caged" versions of biologically active steroids. These compounds are inactive until they are "uncaged" by a specific stimulus, such as light, allowing for precise spatial and temporal control over their activity.

Q & A

Q. What are the established synthetic pathways for 3-Methoxyestra-2,5(10)-dien-17-one, and how are critical intermediates validated?

The synthesis often begins with microbial 11-hydroxylation of steroidal precursors, followed by oxidation and Grignard reactions. For example, allylmagnesium chloride is used to introduce substituents at the 17-position via alcohol oxidation and subsequent methoxylation . Validation relies on spectroscopic techniques (e.g., NMR, IR) to confirm intermediate structures, such as verifying the 3-methoxy group via characteristic absorption bands at 1600–1634 cm⁻¹ and 306 nm UV absorption .

Q. What analytical methods are recommended for detecting this compound in complex matrices?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is preferred due to its specificity in distinguishing the compound from structurally similar impurities like Levonorgestrel Impurity R (13-Ethyl-3-methoxygona-2,5(10)-dien-17-one) . Gas chromatography (GC) with flame ionization detection may also be used but requires derivatization to improve volatility.

Q. What regulatory considerations apply to this compound in academic research?

The compound is classified as a Schedule III controlled substance in the U.S. under 21 CFR §1308.15 due to its structural similarity to anabolic-androgenic steroids . Researchers must comply with DEA licensing requirements for procurement and document usage under controlled substance protocols.

Advanced Research Questions

Q. How can researchers design experiments to assess the metabolic stability of this compound in vitro?

Use liver microsomal assays (human or rodent) to evaluate phase I metabolism. Monitor demethylation at the 3-methoxy position using isotopically labeled analogs (e.g., deuterated methoxy groups) to track metabolic pathways via LC-MS/MS. Compare results with structurally related progestins like Methoxygonadiene to identify shared or divergent metabolic routes .

Q. What strategies resolve contradictions between in vitro receptor binding data and in vivo pharmacological activity?

Discrepancies may arise from differences in bioavailability or metabolite activity. For example, this compound shows weak binding to estrogen receptors in vitro but may act as a prodrug in vivo. Use pharmacokinetic profiling (e.g., plasma concentration-time curves) paired with metabolite identification to clarify mechanisms .

Q. How can researchers address challenges in quantifying trace impurities of this compound in steroid formulations?

Develop a stability-indicating method using ultra-high-performance liquid chromatography (UHPLC) with photodiode array detection. Validate the method against known impurities like 17β-hydroxy-3-methoxy-estra-1,3,5(10),8(9)-tetraen-18-methyl-17-ol, which shares structural features but elutes at distinct retention times .

Q. What experimental approaches elucidate the compound’s role in steroidogenesis modulation?

Conduct gene expression profiling (e.g., RNA-seq) in steroidogenic cell lines (e.g., H295R) treated with this compound. Focus on enzymes like CYP17A1 and HSD3B1, and validate findings with selective enzyme inhibitors or siRNA knockdowns .

Q. How can synthetic modifications improve the compound’s stability without altering bioactivity?

Replace the 3-methoxy group with a cyclopropyl ether or other hindered alkoxy groups to reduce metabolic demethylation. Use computational docking studies to predict interactions with target receptors (e.g., progesterone receptor) and validate via radioligand binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.